
(S)-1-(4-Fluorophenyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanediol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Fluorophenyl)-1,3-propanediol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-fluorophenylacetone using chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form alcohol derivatives.
Substitution: Halogenation or other substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-fluorophenylacetic acid or 4-fluorobenzaldehyde.
Reduction: Formation of 4-fluorophenylethanol.
Substitution: Formation of halogenated derivatives such as 4-bromo- or 4-chlorophenylpropanediol.
科学的研究の応用
(S)-1-(4-Fluorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(4-Fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways.
類似化合物との比較
4-Fluorophenylacetic Acid: Shares the fluorophenyl group but differs in the functional group attached to the phenyl ring.
4-Fluorophenylethanol: Similar structure but lacks the propanediol moiety.
4-Bromo-1,3-propanediol: Similar diol structure but with a bromine atom instead of fluorine.
Uniqueness: (S)-1-(4-Fluorophenyl)-1,3-propanediol is unique due to its specific stereochemistry and the presence of both a fluorophenyl group and a propanediol moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C9H11FO2 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC名 |
1-(4-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11FO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 |
InChIキー |
GEWDSLKGMMEOAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CCO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
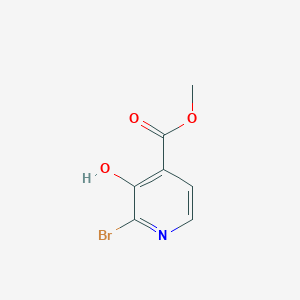
![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)

![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
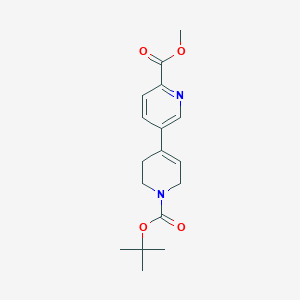
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)
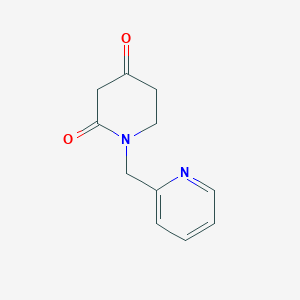
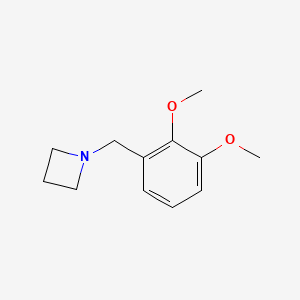
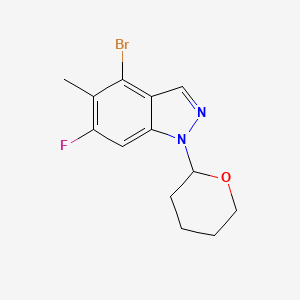

![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)

